molecular formula C7H7ClN4 B6232110 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 1030377-53-7

6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B6232110
CAS No.: 1030377-53-7
M. Wt: 182.6
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Description

6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered significant interest due to its structural resemblance to purine analogs. This compound is part of the pyrazolo[3,4-d]pyrimidine family, which is known for its diverse biological activities, including anti-inflammatory, antiproliferative, and antifungal properties .

Biochemical Analysis

Biochemical Properties

6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine plays a crucial role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that regulates the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells . This compound interacts with CDK2 by binding to its active site, thereby preventing the phosphorylation of target proteins necessary for cell cycle progression . Additionally, this compound has been shown to interact with other biomolecules, such as cyclin A2, enhancing its inhibitory effects on CDK2 .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound induces cell cycle arrest at the G1 phase, leading to apoptosis . It also affects cell signaling pathways, particularly those involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways . Furthermore, this compound influences gene expression by modulating the activity of transcription factors involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of CDK2 . The compound binds to the ATP-binding pocket of CDK2, preventing the enzyme from phosphorylating its substrates . This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis . Additionally, this compound has been shown to induce changes in gene expression, further contributing to its anti-cancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation . Long-term studies have shown that continuous exposure to this compound can lead to sustained cell cycle arrest and apoptosis in cancer cells . Prolonged exposure may also result in the development of resistance in some cell lines .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and mortality have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 isoforms . The compound’s metabolism results in the formation of various metabolites, some of which retain biological activity . Additionally, this compound can affect metabolic flux by altering the levels of key metabolites involved in cell cycle regulation and apoptosis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with transporters and binding proteins that facilitate its uptake and distribution . Its localization within cells is influenced by its interactions with specific biomolecules, leading to its accumulation in certain cellular compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with CDK2 and other target proteins . Post-translational modifications, such as phosphorylation, can influence its localization and activity . Additionally, targeting signals within the compound’s structure may direct it to specific cellular compartments, enhancing its therapeutic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the nucleophilic substitution of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine. This reaction selectively produces the 4-substituted product, 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine . The structure of the synthesized compound is confirmed through various analytical techniques, including elemental analysis, high-resolution mass spectrometry, NMR spectroscopy, IR spectroscopy, and X-ray analysis .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methylamine produces 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to undergo selective nucleophilic substitution makes it a valuable intermediate in the synthesis of biologically active compounds .

Properties

CAS No.

1030377-53-7

Molecular Formula

C7H7ClN4

Molecular Weight

182.6

Purity

95

Origin of Product

United States

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